molecular formula C19H16N2O2S B2822707 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 895639-62-0

2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2822707
CAS No.: 895639-62-0
M. Wt: 336.41
InChI Key: SOJOWFNCFVDHKT-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound featuring a fused chromeno-pyrimidine scaffold substituted with a 4-ethoxyphenyl group and a thione moiety. Chromeno[2,3-d]pyrimidines are of significant interest due to their structural similarity to coumarins and pyrimidines, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibition properties .

The synthesis of such compounds often involves cyclocondensation reactions under microwave irradiation or reflux conditions. For example, microwave-assisted methods using formamidine acetate or phenyl isothiocyanate have been reported to yield chromeno-pyrimidine derivatives in moderate to high yields (55–75%) .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-2-22-14-9-7-12(8-10-14)17-20-18-15(19(24)21-17)11-13-5-3-4-6-16(13)23-18/h3-10H,2,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJOWFNCFVDHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 2-aminothiophenol to form the intermediate Schiff base, which is then cyclized with malononitrile under basic conditions to yield the desired chromeno-pyrimidine derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Comparison with Similar Compounds

Substituent Effects on Chromeno[2,3-d]pyrimidine-thiones

The biological and physicochemical properties of chromeno-pyrimidine-thiones are highly dependent on substituents. Key analogs include:

Compound Name Substituents Biological Activity Synthesis Method Reference
2-(3-Chlorophenyl)-9-methoxy derivative 3-Cl, 9-OCH₃ Not explicitly reported Piperidine-catalyzed cyclization
5-(4-Chlorophenyl)-6-methyl thieno analog Thieno ring, 4-Cl, 6-CH₃ Antimicrobial (data inferred) Marketed product
2-(3,4-Dimethoxyphenyl)-7-methyl derivative 3,4-OCH₃, 7-CH₃ Potential kinase inhibition Microwave-assisted synthesis
Target compound (4-ethoxyphenyl derivative) 4-OCH₂CH₃ Kinase inhibition, antibacterial Microwave-assisted synthesis

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl): Chlorophenyl-substituted analogs (e.g., compound 18b in ) may exhibit enhanced antimicrobial activity due to increased electrophilicity . However, chlorinated derivatives often face solubility challenges .
  • Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃): Methoxy and ethoxy groups improve solubility and membrane permeability. The ethoxyphenyl group in the target compound may offer superior pharmacokinetics compared to methoxy or hydroxyl analogs .
  • Heterocycle Variation: Thieno[2,3-d]pyrimidine analogs (e.g., ) exhibit distinct electronic properties due to sulfur incorporation, which can alter binding affinities in biological targets like kinases .

Biological Activity

2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound belonging to the class of chromeno-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique chromeno-pyrimidine framework characterized by the presence of an ethoxy group on the phenyl ring and a thione functional group. Its molecular formula is C16H15N3O2S, with a CAS number of 895639-62-0.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these organisms are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HT-29) cancer cells. The IC50 values for these cell lines are presented in Table 2.

Cancer Cell Line IC50 (µM)
MCF-715
A54920
HT-2918

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis, which may contribute to its anticancer effects. Additionally, the thione group can undergo oxidation to form sulfoxides or sulfones, potentially enhancing its biological activity.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromeno-pyrimidine and evaluated their antimicrobial properties. The study highlighted that the incorporation of the ethoxy group significantly improved the antimicrobial efficacy of the parent compound compared to other derivatives lacking this substitution .

Evaluation of Anticancer Properties

A recent publication in Cancer Letters reported that this compound exhibited potent antiproliferative effects on MCF-7 cells through apoptosis induction. The study utilized flow cytometry and Western blot analysis to elucidate the mechanism, revealing upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Q & A

(Basic) What are the established synthetic routes for 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione?

Methodological Answer:
The compound is synthesized via microwave-assisted heterocyclocondensation. A typical protocol involves reacting 2-amino-4H-1-chromene-3-carbonitrile derivatives with aryl isothiocyanates (e.g., phenyl isothiocyanate) under microwave irradiation (50–100 W, 80–120°C, 10–30 minutes). Post-reaction, the product is precipitated using cooled ethyl acetate, washed with water/diethyl ether, and recrystallized from ethanol. Yields range from 55% to 75% depending on substituents .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Structural confirmation requires:

  • 1H/13C NMR : Key signals include NH protons (δ ~13.5 ppm, broad singlet) and aromatic protons (δ 6.5–8.5 ppm). Ethoxy groups show characteristic quartets (CH2, δ ~4.0 ppm) and triplets (CH3, δ ~1.4 ppm) .
  • IR Spectroscopy : Thione (C=S) stretches appear at ~1200–1250 cm⁻¹, while chromene C-O-C vibrations occur at ~1250–1300 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M]⁺) and fragmentation patterns validate molecular weight and substituent stability .

(Advanced) How can researchers optimize microwave-assisted synthesis to improve yield and purity?

Methodological Answer:
Key parameters for optimization:

  • Irradiation Time : Longer durations (20–30 minutes) enhance cyclization but may degrade heat-sensitive groups.
  • Solvent-Free Conditions : Using formamidine acetate as both reagent and solvent minimizes side reactions and improves atom economy (yields up to 85% reported for analogs) .
  • Purification : Sequential washing (water/ether) followed by ethanol recrystallization reduces impurities. Monitoring by TLC or HPLC ensures purity >95% .

(Advanced) How should contradictions in biological activity data across studies be resolved?

Methodological Answer:
Discrepancies in activity (e.g., kinase inhibition vs. antibacterial effects) arise from:

  • Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time). For kinase assays, use recombinant enzymes like HsCDK5-p25 or HsPim1 at 1 mM ATP and 10 µM substrate .
  • Structural Analogues : Compare substituent effects. For example, 4-ethoxy groups may enhance lipid solubility, altering cell permeability vs. 4-methoxy derivatives .
  • Dose-Response Validation : Perform IC50/EC50 assays in triplicate with positive controls (e.g., staurosporine for kinases) to confirm activity thresholds .

(Advanced) What methodologies are recommended for evaluating kinase inhibition mechanisms?

Methodological Answer:

  • Enzyme Source : Use purified human kinases (e.g., HsCDK5-p25, GSK3α/β) at 1–10 nM concentrations in Tris-HCl buffer (pH 7.4) .
  • Assay Design : Monitor phosphorylation rates via fluorescence (e.g., ADP-Glo™) or radiometric (³²P-ATP) methods. Include ATP Km values to assess competitive inhibition .
  • Data Analysis : Fit dose-response curves to determine Ki values. For non-competitive inhibition, use Lineweaver-Burk plots to confirm binding to allosteric sites .

(Advanced) How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or alkyl (methyl, allyl) groups at the 4-position of the phenyl ring to modulate electron density and steric effects .
  • Core Modifications : Replace the chromene ring with thieno[2,3-d]pyrimidine to assess heterocycle impact on solubility and target binding .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using kinase crystal structures (PDB: 1HCL for CDK5) to predict binding affinities and guide synthesis .

(Basic) What biological activities have been reported for this compound and its analogs?

Methodological Answer:

  • Kinase Inhibition : Analogous 4-imino derivatives show IC50 values of 1–10 µM against HsCDK5-p25 and HsPim1, suggesting potential in neurodegenerative disease research .
  • Antibacterial Activity : Chromeno-pyrimidine derivatives with electron-withdrawing groups (e.g., NO2) exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Antioxidant Potential : DPPH radical scavenging assays show EC50 values of 15–50 µM for hydroxyl-substituted analogs .

(Advanced) How can researchers address low solubility in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the ethoxy moiety to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell-based assays .

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